Medrogestone
Übersicht
Beschreibung
Medrogestone is a synthetic progestogen, also known as a progestin, which mimics the effects of the natural hormone progesterone. It is primarily used in menopausal hormone therapy and the treatment of gynecological disorders. This compound is known for its oral activity and has been used in various therapeutic applications since its introduction in the 1960s .
Wissenschaftliche Forschungsanwendungen
Medrogeston wurde umfassend auf seine Anwendungen in folgenden Bereichen untersucht:
Chemie: Als Referenzverbindung in der Steroidchemieforschung verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Hormonrezeptoren und zelluläre Signalwege.
Medizin: Anwendung in der Hormonersatztherapie, bei der Behandlung von Endometriumkrebs und bei der Behandlung gynäkologischer Erkrankungen
Industrie: Einsatz bei der Herstellung pharmazeutischer Formulierungen.
5. Wirkmechanismus
Medrogeston entfaltet seine Wirkung durch Bindung an den Progesteron-Rezeptor und dessen Aktivierung. Diese Aktivierung führt zur Unterdrückung der gonadotropen Hormone aus der Hypophyse, was wiederum die Produktion von Testosteron und anderen Androgenen reduziert . Medrogeston hemmt auch das Enzym 3β-Hydroxysteroid-Dehydrogenase/Δ5-4-Isomerase und verhindert so die Umwandlung von Pregnenolon zu Progesteron .
Wirkmechanismus
Target of Action
Medrogestone is a progestogen , a type of molecule that binds and activates the progesterone receptor . These receptors are steroid hormones that play a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
This compound interacts with its primary target, the progesterone receptor, by binding and activating it . This action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . This compound presents structural similarities to testosterone, which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .
Biochemical Pathways
This compound affects the hormonal pathways. It has been found to be an inhibitor of 3β-hydroxysteroid dehydrogenase/Δ 5-4 isomerase in vitro, preventing the conversion of pregnenolone to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone in rat testis preparations . This inhibition disrupts the biosynthesis of testosterone in vivo in rats .
Pharmacokinetics
It is known that this compound was created as a more potent and orally active option of progesterone . More research would be needed to provide a comprehensive outline of this compound’s ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action translate into cytotoxic or antiproliferative effects . In pre-clinical trials, this compound was proven to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of this compound, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .
Safety and Hazards
Intrahepatic cholestasis of pregnancy (acute or in history), vaginal bleeding of unknown origin, and severe diseases of the liver such as tumors are absolute contraindications for medrogestone, as are thrombotic events such as thrombophlebitis or stroke . It is also advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Biochemische Analyse
Biochemical Properties
Medrogestone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor . It has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity . Due to its progestogenic activity, this compound has antigonadotropic effects .
Cellular Effects
This compound has been found to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of this compound, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .
Molecular Mechanism
This compound acts by binding and activating the progesterone receptor . Its action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . This compound presents structural similarities to testosterone which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .
Temporal Effects in Laboratory Settings
The elimination half-life of this compound is 35–36 hours . This suggests that the effects of this compound can be observed over a significant period of time in laboratory settings.
Metabolic Pathways
This compound is metabolized in the liver through hydroxylation . It is largely bound (90%) to albumin, and to only small extents to corticosteroid-binding globulin (3%) and sex hormone-binding globulin (2%) .
Transport and Distribution
This compound is taken orally and has a nearly 100% bioavailability . This suggests that it is well-absorbed and distributed within the body.
Subcellular Localization
As a progestin, it is likely to be found in the cytoplasm where it can bind to progesterone receptors and exert its effects .
Vorbereitungsmethoden
Medrogeston kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren umfasst die heterogen katalysierte Isomerisierung von 17α-Methyl-6-Methylenpregn-4-en-3,20-dion durch Palladium . Ein weiteres Verfahren umfasst die säurekatalysierte Wasserabspaltung aus 5α,6β-Dihydroxy-6α-17α-Dimethylpregnan-3,20-dion . Industrielle Produktionsverfahren beinhalten häufig die Verwendung katalytischer Mengen an Phosphorylchlorid und einem Alkalimetall-Acetat .
Analyse Chemischer Reaktionen
Medrogeston durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Medrogeston kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppen in Medrogeston modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren, Phosphorylchlorid und Bortrifluorid-Diethyletherat.
Vergleich Mit ähnlichen Verbindungen
Medrogeston ähnelt anderen synthetischen Gestagenen wie Medroxyprogesteronacetat und Norethisteron. Es ist einzigartig in seiner oralen Aktivität und seiner spezifischen Bindungsaffinität zum Progesteron-Rezeptor . Im Gegensatz zu einigen anderen Gestagenen hat Medrogeston eine schwache antiandrogene, glukokortikoide und antimineralokortikoide Aktivität . Ähnliche Verbindungen sind:
- Medroxyprogesteronacetat
- Norethisteron
- Levonorgestrel
- Dydrogesteron
Die einzigartigen Eigenschaften von Medrogeston machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.
Eigenschaften
IUPAC Name |
17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSGRMEEXUOSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
977-79-7 | |
Record name | Metrogestone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.